rac-[(1R,2R)-1-(aminomethyl)-2-(trifluoromethyl)cyclopropyl]methanolhydrochloride
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Overview
Description
rac-[(1R,2R)-1-(aminomethyl)-2-(trifluoromethyl)cyclopropyl]methanolhydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a cyclopropyl ring substituted with an aminomethyl group and a trifluoromethyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2R)-1-(aminomethyl)-2-(trifluoromethyl)cyclopropyl]methanolhydrochloride typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of a suitable cyclopropane derivative with aminomethyl and trifluoromethyl reagents under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,2R)-1-(aminomethyl)-2-(trifluoromethyl)cyclopropyl]methanolhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The aminomethyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
rac-[(1R,2R)-1-(aminomethyl)-2-(trifluoromethyl)cyclopropyl]methanolhydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-[(1R,2R)-1-(aminomethyl)-2-(trifluoromethyl)cyclopropyl]methanolhydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl and trifluoromethyl groups play a crucial role in its binding affinity and activity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- rac-[(1R,2R)-2-(aminomethyl)cyclopropyl]methanol
- rac-[(1R,2R)-1-(aminomethyl)-2-phenylcyclopropyl]methanol
- rac-methyl (1R,2R)-1-(aminomethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride
Uniqueness
rac-[(1R,2R)-1-(aminomethyl)-2-(trifluoromethyl)cyclopropyl]methanolhydrochloride is unique due to the presence of both aminomethyl and trifluoromethyl groups on the cyclopropyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound rac-[(1R,2R)-1-(aminomethyl)-2-(trifluoromethyl)cyclopropyl]methanolhydrochloride, with the CAS number 2411178-93-1, is a synthetic derivative notable for its unique cyclopropane structure and potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₆H₁₀F₃NO
- Molecular Weight : 169.14 g/mol
- IUPAC Name : rac-[(1R,2R)-1-(aminomethyl)-2-(trifluoromethyl)cyclopropyl]methanol hydrochloride
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group enhances lipophilicity, potentially increasing binding affinity to specific receptors or enzymes. The aminomethyl group may facilitate hydrogen bonding interactions, contributing to its pharmacological effects.
1. Inhibition of Enzymatic Activity
Research indicates that compounds with similar structures can act as potent inhibitors of serine proteases and other enzymes involved in critical biological pathways. For instance, the inhibition profile against Factor Xa has been studied extensively in related compounds, suggesting a potential for this compound to exhibit similar properties .
2. Antithrombotic Potential
Given its structural characteristics, this compound may have applications in thrombotic disorders. In studies involving analogs, compounds with trifluoromethyl substitutions demonstrated significant antithrombotic effects in animal models . Further research is needed to establish the efficacy and safety of this specific compound in clinical settings.
Case Study 1: Factor Xa Inhibition
A study investigating a series of phenylpyrazole derivatives found that modifications leading to increased selectivity for Factor Xa resulted in potent anticoagulant activity. The findings suggest that similar modifications in this compound could yield significant therapeutic benefits .
Case Study 2: Biochemical Probes
Another study explored the use of cyclopropane derivatives as biochemical probes for enzyme inhibition. The unique structure of this compound positions it as a candidate for further exploration in biochemical assays aimed at understanding enzyme dynamics and interactions .
Research Findings
Recent findings have highlighted the following aspects regarding the biological activity of this compound:
Study Aspect | Details |
---|---|
Target Enzymes | Potential inhibition of serine proteases and other enzymes |
Therapeutic Applications | Antithrombotic therapies and biochemical probes |
Selectivity | Potential for high selectivity against target enzymes |
Safety Profile | Requires further investigation; preliminary data suggests favorable outcomes |
Properties
IUPAC Name |
[(1R,2R)-1-(aminomethyl)-2-(trifluoromethyl)cyclopropyl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)4-1-5(4,2-10)3-11;/h4,11H,1-3,10H2;1H/t4-,5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEHAVNLCURCMW-TYSVMGFPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(CN)CO)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@]1(CN)CO)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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